molecular formula C22H19IN2O2S B11568857 O-{3-[(4-iodophenyl)carbamoyl]phenyl} (1-phenylethyl)carbamothioate

O-{3-[(4-iodophenyl)carbamoyl]phenyl} (1-phenylethyl)carbamothioate

Cat. No.: B11568857
M. Wt: 502.4 g/mol
InChI Key: SJORJUQUKNYLDO-UHFFFAOYSA-N
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Description

N-(4-IODOPHENYL)-3-{[(1-PHENYLETHYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a complex organic compound with the molecular formula C21H19IN2O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-3-{[(1-PHENYLETHYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multiple steps, starting with the preparation of the iodophenyl and phenylethyl intermediates. The key steps include:

    Carbamothioylation: The carbamothioyl group is introduced through a reaction with thiourea under basic conditions.

    Coupling Reaction: The final step involves coupling the iodophenyl and phenylethyl intermediates with the carbamothioyl group using a suitable coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODOPHENYL)-3-{[(1-PHENYLETHYL)CARBAMOTHIOYL]OXY}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to a thiol group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, replacing the iodine atom with the nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

N-(4-IODOPHENYL)-3-{[(1-PHENYLETHYL)CARBAMOTHIOYL]OXY}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-3-{[(1-PHENYLETHYL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Iodophenyl)benzamide
  • 4-Iodo-N,N-dimethylaniline
  • Para-Iodoamphetamine
  • 4-Iodobenzoic acid
  • 4-Iodophenol

Uniqueness

N-(4-IODOPHENYL)-3-{[(1-PHENYLETHYL)CARBAMOTHIOYL]OXY}BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its iodophenyl group allows for specific interactions with biological targets, while the carbamothioyl group provides additional reactivity and potential for further chemical modifications.

Properties

Molecular Formula

C22H19IN2O2S

Molecular Weight

502.4 g/mol

IUPAC Name

O-[3-[(4-iodophenyl)carbamoyl]phenyl] N-(1-phenylethyl)carbamothioate

InChI

InChI=1S/C22H19IN2O2S/c1-15(16-6-3-2-4-7-16)24-22(28)27-20-9-5-8-17(14-20)21(26)25-19-12-10-18(23)11-13-19/h2-15H,1H3,(H,24,28)(H,25,26)

InChI Key

SJORJUQUKNYLDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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